2-naphthyl 4-methylbenzoate
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Overview
Description
2-naphthyl 4-methylbenzoate: is an organic compound with the molecular formula C₁₈H₁₄O₂ and a molecular weight of 262.3026 g/mol . It is an ester formed from p-toluic acid and 2-naphthol. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Esterification: This method involves the reaction of p-toluic acid with 2-naphthol in the presence of a strong acid catalyst like sulfuric acid.
Catalytic Aerobic Oxidation: p-Toluic acid can be synthesized from p-cymene using a mixed Co(NO₃)₂/MnBr₂ catalytic system under aerobic conditions.
Industrial Production Methods: Industrial production often involves the catalytic aerobic oxidation method due to its efficiency and scalability. The use of mixed metal catalysts and controlled reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids.
Substitution: Formation of substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of esterification and hydrolysis reactions .
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions .
Industry:
- Utilized in the production of polymers and resins.
- Acts as a plasticizer in the manufacturing of plastics .
Mechanism of Action
The mechanism of action of p-toluic acid, 2-naphthyl ester primarily involves its hydrolysis under acidic or basic conditions. The ester bond is cleaved, releasing p-toluic acid and 2-naphthol. This hydrolysis can be catalyzed by esterases in biological systems, making it useful in drug delivery applications where controlled release of active compounds is desired .
Comparison with Similar Compounds
- p-Toluic acid, phenyl ester
- p-Toluic acid, benzyl ester
- p-Toluic acid, methyl ester
Comparison:
- 2-naphthyl 4-methylbenzoate is unique due to the presence of the 2-naphthyl group, which imparts distinct chemical and physical properties compared to other esters of p-toluic acid. The 2-naphthyl group enhances the compound’s stability and makes it more suitable for specific industrial applications .
Properties
CAS No. |
84647-13-2 |
---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
naphthalen-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C18H14O2/c1-13-6-8-15(9-7-13)18(19)20-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3 |
InChI Key |
YFQGMYOMLGSYSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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